3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Overview
Description
3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that features a thieno[2,3-c]pyrazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-c]pyrazole derivative with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as an ester.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thieno[2,3-c]pyrazole derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or ion channels. The bromine and carboxylic acid groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the thieno ring, which may affect its reactivity and applications.
Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate: A methyl ester derivative that may have different solubility and reactivity properties.
Uniqueness
3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its thieno[2,3-c]pyrazole core structure is less common compared to other heterocycles, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C7H5BrN2O2S |
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Molecular Weight |
261.10 g/mol |
IUPAC Name |
3-bromo-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C7H5BrN2O2S/c1-10-6-3(5(8)9-10)2-4(13-6)7(11)12/h2H,1H3,(H,11,12) |
InChI Key |
JDDORRZMDFHCMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)O)C(=N1)Br |
Origin of Product |
United States |
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